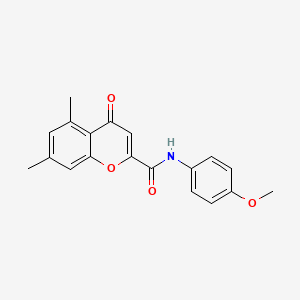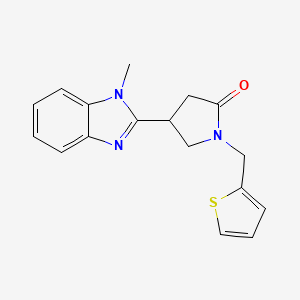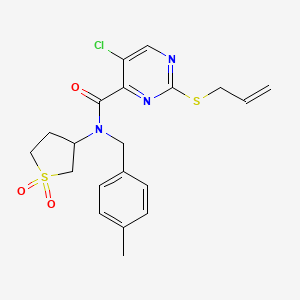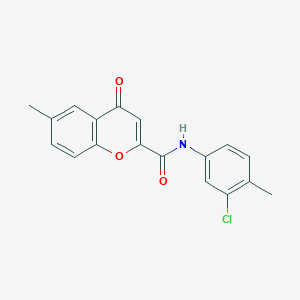![molecular formula C24H29NO4 B11391994 3-tert-butyl-5,9-dimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11391994.png)
3-tert-butyl-5,9-dimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-butyl-5,9-dimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-5,9-dimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the furochromenone core, followed by the introduction of the tert-butyl, dimethyl, and pyrrolidinylpropyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-tert-butyl-5,9-dimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying enzyme mechanisms or as a probe in biochemical assays.
Medicine: The compound could have potential therapeutic applications, such as acting as a drug candidate for certain diseases, depending on its biological activity.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which 3-tert-butyl-5,9-dimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with cellular membranes. The exact pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
Similar compounds to 3-tert-butyl-5,9-dimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one include other furochromenones and related heterocyclic compounds. Examples include:
- 3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-ylpropanoic acid
- Indole derivatives with similar structural motifs
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity
特性
分子式 |
C24H29NO4 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
3-tert-butyl-5,9-dimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H29NO4/c1-14-16(8-9-20(26)25-10-6-7-11-25)23(27)29-22-15(2)21-18(12-17(14)22)19(13-28-21)24(3,4)5/h12-13H,6-11H2,1-5H3 |
InChIキー |
SXYKJRWNIXPDTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-2-methylphenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391919.png)


![ethyl {2-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B11391932.png)
![5-butyl-2-(1-ethyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11391937.png)
![1-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11391942.png)
![4-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11391947.png)
![N-{5-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11391953.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11391965.png)

![1-(3,4-dimethylphenyl)-3-methyl-6-pyridin-4-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11391993.png)

![3-(2-ethoxyphenyl)-5-({[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11392007.png)
